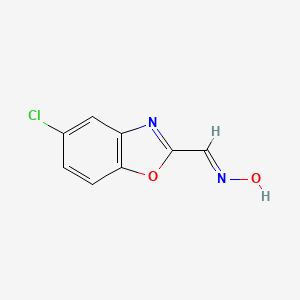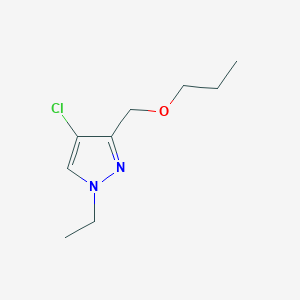
4-chloro-1-ethyl-3-(propoxymethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-1-ethyl-3-(propoxymethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole class of compounds. It is also known as CEP-33779 and is a potent and selective inhibitor of the transcription factor NF-κB. This compound has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
The mechanism of action of 4-chloro-1-ethyl-3-(propoxymethyl)-1H-pyrazole involves the inhibition of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cancer, and autoimmune disorders. Inhibition of NF-κB by CEP-33779 leads to a reduction in the expression of pro-inflammatory cytokines and chemokines, as well as the downregulation of genes involved in cell survival and proliferation.
Effets Biochimiques Et Physiologiques
4-chloro-1-ethyl-3-(propoxymethyl)-1H-pyrazole has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. In addition, it has been shown to have immunomodulatory effects, including the suppression of T-cell activation and the downregulation of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-chloro-1-ethyl-3-(propoxymethyl)-1H-pyrazole in lab experiments include its potent and selective inhibition of NF-κB, its ability to reduce inflammation, and its potential use in treating various diseases, including cancer, inflammation, and autoimmune disorders. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 4-chloro-1-ethyl-3-(propoxymethyl)-1H-pyrazole. One area of research is the development of more potent and selective inhibitors of NF-κB. Another area of research is the identification of biomarkers that can predict response to treatment with CEP-33779. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, clinical trials are needed to determine the safety and efficacy of CEP-33779 in humans.
Méthodes De Synthèse
The synthesis of 4-chloro-1-ethyl-3-(propoxymethyl)-1H-pyrazole involves the reaction of 4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid with propargyl alcohol in the presence of a base. The resulting product is then treated with a reducing agent to obtain the final compound.
Applications De Recherche Scientifique
4-chloro-1-ethyl-3-(propoxymethyl)-1H-pyrazole has been extensively studied for its potential use in treating various diseases. It has been shown to be a potent inhibitor of NF-κB, a transcription factor that plays a key role in inflammation, cancer, and autoimmune disorders. Inhibition of NF-κB by CEP-33779 has been shown to reduce inflammation in animal models of arthritis and colitis. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer.
Propriétés
IUPAC Name |
4-chloro-1-ethyl-3-(propoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O/c1-3-5-13-7-9-8(10)6-12(4-2)11-9/h6H,3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAMCFWLNSDFEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1Cl)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-ethyl-3-(propoxymethyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

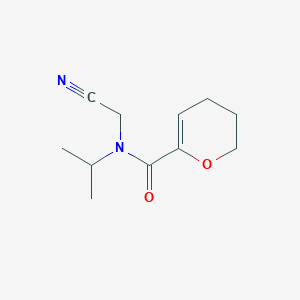
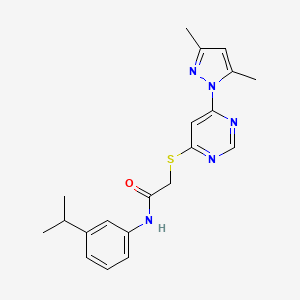
![2-Chloro-N-(4-fluoro-2-methylphenyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2451885.png)
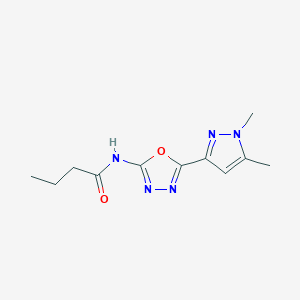

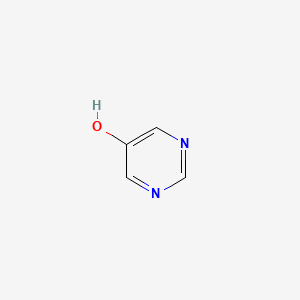
![3-Methyl-7-[(3-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2451892.png)
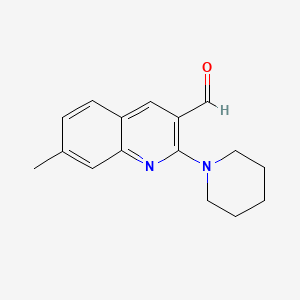
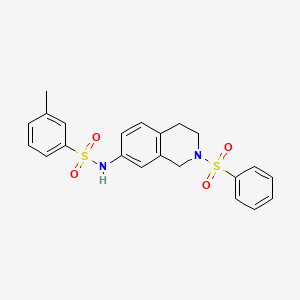
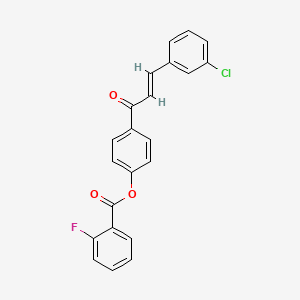
![7-(3-Fluorophenyl)-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2451901.png)
![2-cyano-N-(3,4-dimethoxyphenyl)-3-[3-nitro-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2451902.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2451905.png)
